Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride
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Overview
Description
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-aminocyclopropane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(1-aminocyclopropyl)acetate: The non-hydrochloride form, which has different solubility and stability properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamine structures but different functional groups, which can have varying chemical and biological activities.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its reactivity and applications .
Properties
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)5-7(8)3-4-7;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHGUSLQDGMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554076-31-1 |
Source
|
Record name | ethyl 2-(1-aminocyclopropyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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